6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one is a chemical compound that serves as a derivative of ONO-4059, recognized for its potent and selective inhibition of Bruton’s tyrosine kinase (BTK). This compound is primarily utilized in scientific research due to its significant role in inhibiting BTK, an enzyme pivotal in the B-cell receptor signaling pathway. The inhibition of BTK is particularly relevant in the context of treating various B-cell malignancies and autoimmune diseases.
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one is classified as a purinone derivative. It falls under the category of small molecule inhibitors, specifically targeting kinases involved in cellular signaling pathways. Its classification as a BTK inhibitor places it in the realm of therapeutic agents for hematological conditions .
The synthesis of 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one involves several key steps:
The detailed synthetic route includes specific reaction conditions such as temperature, time, and the concentration of reactants, which are optimized to maximize yield. The industrial production methods mirror these laboratory procedures but are scaled up for efficiency.
The molecular formula for 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one is . The compound features a purine core structure with various substituents that contribute to its biological activity.
Key structural data includes:
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one can undergo several types of chemical reactions:
Common reagents include:
The mechanism by which 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one exerts its effects involves:
This mechanism is significant in the context of treating B-cell malignancies and autoimmune diseases where BTK plays a crucial role .
Key physical properties include:
Chemical properties involve:
Further analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can provide insights into the purity and structural integrity of the compound .
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one has various scientific applications:
This compound represents a significant advancement in targeted therapies for conditions involving B-cell dysregulation, showcasing its importance in ongoing research efforts.
6-Amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one exemplifies a covalent BTK inhibitor class that exploits Cys481 nucleophilicity for irreversible binding. The acrylamide warhead of the prop-2-enoyl group undergoes Michael addition with the thiol group of Cys481 within BTK's kinase domain, forming a stable covalent adduct [1] [2]. This binding mechanism differentiates it from reversible ATP-competitive inhibitors by conferring prolonged target occupancy, as dissociation requires de novo synthesis of BTK protein. Kinetic analyses demonstrate a two-step inhibition process: rapid initial reversible binding (governed by Ki) followed by slower covalent bond formation (kinact). The (3S)-piperidine configuration optimizes spatial orientation for covalent engagement, while the 4-phenoxyphenyl moiety enhances hydrophobic pocket interactions in the kinase domain [1] [7].
Table 1: Kinetic Parameters of Covalent BTK Inhibitors
Parameter | 6-amino-7-(4-phenoxyphenyl)purin-8-one derivative | Reversible BTK Inhibitor |
---|---|---|
Cys481 Binding | Irreversible covalent adduct | Non-covalent interaction |
kinact (min⁻¹) | 0.12–0.15 | Not applicable |
Ki (nM) | 0.8–1.2 | 5–50 |
Target Residence | >24 hours | <4 hours |
Recovery of BTK Activity | Requires de novo protein synthesis | Rapid post-dissociation |
Covalent BTK inhibition disrupts BCR signaling by preventing BTK autophosphorylation at Tyr223 and transphosphorylation of phospholipase C gamma 2 (PLCγ2) at Tyr753 and Tyr759. This abrogates PLCγ2-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) to inositol trisphosphate (IP₃) and diacylglycerol (DAG), consequently blunting intracellular calcium mobilization and protein kinase C (PKC) activation [7] [10]. The compound demonstrates nanomolar potency in suppressing anti-IgM-induced phosphorylation of downstream effectors like ERK1/2 and NFATc1 in primary human B-cells. In malignant B-cells, this manifests as:
BTK inhibition induces collateral modulation of oncogenic pathways through signaling network interdependencies:
PI3K/AKT/mTOR Axis: BTK physically associates with the PI3K p110δ subunit and CD19, amplifying phosphatidylinositol 3,4,5-trisphosphate (PIP₃) generation. The compound reduces PIP₃-dependent membrane recruitment of PDK1 and AKT, diminishing phosphorylation of AKT (Ser473) and mTOR effectors (p70S6K, 4EBP1). This dual attenuation impairs metabolic reprogramming and protein synthesis in lymphoma cells. Synergy occurs with selective PI3Kδ inhibitors due to convergent pathway blockade, particularly in malignancies with PTEN loss or PIK3CA mutations [4] [8].
NF-κB Signaling: BTK inhibition disrupts both canonical and non-canonical NF-κB pathways:
Table 2: Pathway Modulation by BTK Inhibition in B-Cell Malignancies
Pathway | Key Effectors | Biological Consequence | Malignancy Relevance |
---|---|---|---|
BCR Signaling | PLCγ2, Ca²⁺ flux, PKC | Impaired proliferation & differentiation | CLL, MCL, ABC-DLBCL |
PI3K/AKT/mTOR | PIP₃, AKT, p70S6K | Reduced metabolic adaptation & survival | FL, HCL, activated B-cell subsets |
Canonical NF-κB | IKKβ, IκBα, p65/p50 | Decreased inflammatory cytokine production | ABC-DLBCL, MALT lymphoma |
Non-canonical NF-κB | NIK, p52/RelB | Impaired lymphoid tissue homing | WM, MCL, Richter’s transformation |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: